REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[P:10](Cl)(Cl)(Cl)=[O:11]>CC(C1C=CC(OP(OC2C=CC=CC=2)(OC2C=CC=CC=2)=O)=CC=1)C.CC(C1C=CC=C(OP(OC2C=CC=CC=2)(OC2C=CC=CC=2)=O)C=1)C.CC(C1C(OP(OC2C=CC=CC=2)(OC2C=CC=CC=2)=O)=CC=CC=1)C>[CH2:4]1[O:5][P:10]2([O:7][CH2:6][C:3]1([CH2:8][OH:9])[CH2:2][O:1]2)=[O:11] |f:2.3.4|
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
isopropylated triphenyl phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
PHOSFLEX 41P
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 mL four-necked reaction flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
pot thermometer, addition funnel, and condenser with gas outlet
|
Type
|
ADDITION
|
Details
|
was added dropwise over five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
sparge for eight hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to remove HCl
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed three times with 40 mL of hexane
|
Type
|
CUSTOM
|
Details
|
dried at 100° C./2 mm Hg for sixteen hours
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2(COP(=O)(O1)OC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.3 g | |
YIELD: PERCENTYIELD | 71.2% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |